STK33-IN-1

Description

Properties

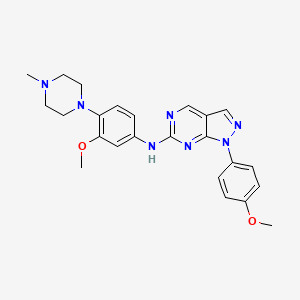

Molecular Formula |

C24H27N7O2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-6-amine |

InChI |

InChI=1S/C24H27N7O2/c1-29-10-12-30(13-11-29)21-9-4-18(14-22(21)33-3)27-24-25-15-17-16-26-31(23(17)28-24)19-5-7-20(32-2)8-6-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,27,28) |

InChI Key |

MWYFHEYFOMQIDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=NN(C4=N3)C5=CC=C(C=C5)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of STK33-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 33 (STK33) has emerged as a compelling, albeit complex, target in oncology. This technical guide provides an in-depth exploration of the discovery and mechanism of action of STK33-IN-1, a potent inhibitor of STK33. Initially heralded as a potential synthetic lethal partner with KRAS mutations, subsequent research has painted a more nuanced picture of STK33's role in cancer biology. This document summarizes key quantitative data, details critical experimental protocols for studying STK33 inhibition, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction to STK33

STK33 is a serine/threonine kinase belonging to the calcium/calmodulin-dependent kinase (CAMK) family.[1] It is implicated in a variety of cellular processes, including cell proliferation, migration, and apoptosis.[1][2] Elevated expression of STK33 has been observed in numerous cancers, such as pancreatic, colorectal, and hepatocellular carcinomas, often correlating with poor prognosis.[3][4][5] The kinase has been shown to interact with and phosphorylate several key cellular proteins, thereby influencing critical signaling pathways.

The Discovery of this compound

This compound was identified through high-throughput screening efforts aimed at discovering small molecule inhibitors of STK33.[6][7] The initial hypothesis driving the search for STK33 inhibitors was the concept of synthetic lethality, where cancer cells with a specific mutation (e.g., in the KRAS oncogene) are uniquely dependent on a second gene (in this case, STK33) for survival.[1][6] While this compound demonstrated potent inhibition of STK33 kinase activity, it and other subsequently developed inhibitors did not exhibit selective lethality in KRAS-dependent cancer cell lines, challenging the initial hypothesis.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant STK33 inhibitors.

Table 1: In Vitro Potency of STK33 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | STK33 | 7 | Biochemical Kinase Assay [9] |

| ML281 | STK33 | Low nanomolar | Biochemical Kinase Assay[6] |

| BRD-8899 | STK33 | 11 | Biochemical Kinase Assay[10] |

| CDD-2807 | STK33 | 9.2 | Biochemical Kinase Assay[11] |

Table 2: Selectivity Profile of this compound

| Off-Target Kinase | Selectivity (Fold vs. STK33) |

| Aurora-B (AurB) | 2 |

Signaling Pathways and Mechanistic Insights

STK33 is involved in multiple signaling pathways that are critical for cancer cell function. The inhibition of STK33 by this compound is expected to modulate these pathways.

Caption: STK33 Signaling Pathway and Point of Inhibition by this compound.

STK33 has been shown to be a downstream mediator of HIF-1α in pancreatic cancer.[3] It can also be stabilized by the HSP90/CDC37 chaperone complex.[2] Key downstream targets and interacting partners of STK33 include:

-

ERK2: STK33 can directly phosphorylate and activate ERK2, a key component of the MAPK signaling pathway, thereby promoting tumorigenesis in colorectal cancer.[5][12]

-

c-Myc: STK33 can bind to the oncogenic transcription factor c-Myc and enhance its transcriptional activity, promoting hepatocellular carcinoma proliferation.[4]

-

Vimentin: STK33 phosphorylates the intermediate filament protein vimentin, which is involved in cell migration and epithelial-mesenchymal transition (EMT).[2]

-

S6K1/BAD Pathway: In some contexts, STK33 has been shown to activate S6K1, which in turn phosphorylates and inactivates the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[1][2]

By inhibiting the kinase activity of STK33, this compound is designed to block these downstream signaling events, leading to reduced cell proliferation, migration, and potentially increased apoptosis in cancer cells that are dependent on STK33 activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STK33 inhibitors. Below are protocols for key experiments used in the characterization of compounds like this compound.

Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the kinase activity of purified STK33 by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

Recombinant full-length human STK33 protein

-

Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

This compound or other test compounds

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a multi-well plate, add the diluted this compound, STK33 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a Luminescence-Based STK33 Kinase Assay.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., those with and without KRAS mutations)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar, e.g., MTT, ATPlite)

-

Opaque-walled 96-well plates suitable for cell culture

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of downstream targets of STK33.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-STK33, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

This compound is a potent inhibitor of STK33 kinase activity. While the initial premise of synthetic lethality with KRAS mutations has been challenged, the role of STK33 in various cancer-relevant signaling pathways, including those involving ERK2 and c-Myc, suggests that its inhibition may still hold therapeutic potential in specific contexts. The experimental protocols detailed in this guide provide a robust framework for the further investigation of STK33 inhibitors and the elucidation of their precise mechanisms of action in different cancer types. Future research should focus on identifying patient populations that are most likely to benefit from STK33 inhibition and on developing even more selective and potent next-generation inhibitors.

References

- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STK33 Kinase Enzyme System Application Note [promega.com]

- 3. STK33 Kinase Enzyme System [promega.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. newtest.nsjbio.com [newtest.nsjbio.com]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of STK33-IN-1 in Signaling Pathways

This guide provides a comprehensive overview of the serine/threonine kinase 33 (STK33) inhibitor, this compound, its role in modulating cellular signaling pathways, and its context within the broader landscape of STK33-targeted drug discovery.

Introduction: STK33 as a Therapeutic Target

Serine/threonine kinase 33 (STK33) is a member of the Ca2+/calmodulin-dependent (CAMK) family of kinases.[1][2] It participates in a variety of fundamental cellular processes by phosphorylating serine and threonine residues on target proteins, thereby influencing signal transduction, cell proliferation, and apoptosis.[1][3][4]

STK33 garnered significant interest as a potential therapeutic target, particularly in the context of cancers driven by KRAS mutations. Initial studies suggested a "synthetic lethal" relationship, where KRAS-dependent cancer cells were uniquely sensitive to the suppression of STK33.[1][5][6] This finding spurred the development of small-molecule inhibitors aimed at STK33's kinase activity. However, the role of STK33 and the efficacy of its inhibition in cancer therapy have since become subjects of considerable debate, with subsequent studies presenting conflicting evidence.[1][7][8]

This compound emerged from these efforts as a potent, quinoxalinone-based inhibitor of STK33.[6][9] While it effectively inhibits the kinase activity of STK33, its utility in selectively targeting KRAS-dependent tumors has been challenged.[6][9] This guide delves into the signaling pathways modulated by STK33 and the specific role of inhibitors like this compound.

STK33 in Core Signaling Pathways

STK33 is implicated in a multitude of signaling networks crucial for both normal cellular function and tumorigenesis. Its expression is elevated in various cancers, including pancreatic, lung, liver, and gastric cancers, often correlating with poorer prognoses.[5][7][10][11][12][13]

Key Involved Pathways:

-

KRAS Signaling: The initial hypothesis of synthetic lethality proposed that STK33 was essential for the survival of cancer cells with oncogenic KRAS mutations.[1][5] However, studies using potent inhibitors like this compound and BRD-8899 have not consistently demonstrated selective killing of KRAS-dependent cell lines, suggesting the kinase activity of STK33 may be non-essential in this context.[6][8][9][14]

-

Hypoxia and Angiogenesis (HIF-1α/VEGF): In hypoxic tumor environments, STK33 has been shown to be a client protein of Heat Shock Protein 90 (HSP90).[2] The HSP90-stabilized STK33 interacts with and regulates the hypoxia-driven accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor.[2] This in turn promotes the secretion of Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis, thereby supporting tumor growth and vascularization.[2] In pancreatic cancer, STK33 is identified as a critical downstream mediator of HIF1α.[7]

-

Cell Proliferation and Oncogenesis (c-Myc): In hepatocellular carcinoma (HCC), STK33 directly binds to the oncoprotein c-Myc.[1][5] This interaction enhances the transcriptional activity of c-Myc, promoting hepatocyte proliferation and contributing to liver tumorigenesis.[1][5]

-

MAPK/ERK Pathway: STK33 can directly bind to and phosphorylate ERK2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[10][12] This interaction suggests a role for STK33 in modulating this critical pathway that governs cell growth and differentiation.[4]

-

PI3K/Akt/mTOR Pathway: In some cancers, STK33 has been shown to activate the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a central regulator of cell growth, metabolism, and survival. STK33 can also activate S6K1, a downstream effector of mTORC1, which can inactivate the pro-apoptotic protein BAD.[1][10]

-

Cytoskeletal Dynamics: STK33 is known to phosphorylate vimentin, an intermediate filament protein.[1][15] This action may influence the dynamic reorganization of the cytoskeleton, which is critical for processes like cell migration and invasion, hallmarks of metastatic cancer.

Quantitative Data: Potency and Selectivity of STK33 Inhibitors

This compound is a potent inhibitor of STK33 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. However, its selectivity can be a concern, as it also inhibits other kinases, such as Aurora B Kinase, with similar potency.[6][9] The following tables summarize the reported inhibitory activities of this compound and other notable STK33 inhibitors.

Table 1: Inhibitory Activity of STK33 Inhibitors

| Compound | Type | IC50 (nM) | Kd (nM) | Key Reference(s) |

|---|---|---|---|---|

| This compound | Inhibitor | 7 | - | [4][9] |

| ML281 | Inhibitor | 14 | - | [4] |

| BRD-8899 | Inhibitor | 11 | - | [4][14] |

| CDD-2807 | Inhibitor | 9.2 | - | [4][16] |

| CDD-2211 | Inhibitor | 5 | 0.018 | [4][16] |

| CDD-2110 | Inhibitor | 38 | 0.1 |[4][16] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. "-" indicates data not reported in the provided search results.

Table 2: Selectivity Profile of Selected STK33 Inhibitors

| Compound | STK33 IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | 7 | Aurora B | ~14 | ~2-fold selective for Aurora B over STK33.[6][9] |

| CDD-2211 | 5 | CLK2, CLK1, CLK4, RET | 48, 115, 187, 78 | Relatively weak inhibition of off-target kinases.[4] |

| CDD-2110 | 38 | CLK1, CLK2, CLK4, RET | 1209, 917, 544, 746 | Relatively weak inhibition of off-target kinases.[4] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of kinase inhibitors. Below are outlines of key experimental protocols used in the characterization of this compound and related compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of STK33.

Objective: To determine the IC50 value of this compound against purified STK33 kinase.

Materials:

-

Recombinant purified STK33 protein.

-

Kinase reaction buffer (e.g., 50 mmol/L HEPES pH 7.0, 15 mmol/L MgCl2, 2 mmol/L DTT, 0.01% Tween 20).[17]

-

ATP (concentration near the Km for STK33, e.g., 20 μmol/L).[17]

-

A suitable substrate, such as a peptide derived from a known STK33 target like p70S6K (e.g., ULight-p70S6K).[17]

-

This compound, serially diluted.

-

Detection reagent (e.g., LANCE Eu-W1024 anti-phospho-substrate antibody).

-

Microplates (e.g., 384-well).

Methodology:

-

Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Reaction Setup: In each well of the microplate, add the kinase buffer, STK33 enzyme, substrate, and the diluted inhibitor (or DMSO for control).

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours).[17]

-

Detection: Stop the reaction and add the detection reagent. Incubate to allow for binding.

-

Measurement: Read the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) on a compatible plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cell lines.

Objective: To determine if this compound selectively reduces the viability of KRAS-dependent cancer cells compared to KRAS-independent cells.

Materials:

-

KRAS-dependent cell lines (e.g., PANC-1, DLD-1).[17]

-

KRAS-independent (wild-type) cell lines.

-

Cell culture medium and supplements.

-

This compound, serially diluted.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Plate cells at a predetermined density (e.g., 10,000 cells/well) in 96-well plates and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).[17]

-

Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent typically measures ATP levels as an indicator of metabolically active cells.

-

Data Recording: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). Compare the results between KRAS-dependent and independent cell lines.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the function of STK33. While it is a potent inhibitor, its development has highlighted the complexity of STK33's role in cancer. The initial premise of targeting STK33 as a synthetic lethal partner for mutant KRAS has been challenged by data from this compound and other inhibitors, which failed to show selective cytotoxicity.[9][14]

Current research suggests that the therapeutic potential of targeting STK33 may lie in other contexts, such as disrupting tumor angiogenesis via the HIF-1α pathway or inhibiting cell proliferation by modulating c-Myc activity.[2][5][7] Furthermore, STK33 has emerged as a target for non-hormonal male contraception, with inhibitors like CDD-2807 showing reversible contraceptive effects in animal models.[16][18]

For drug development professionals, the story of this compound serves as a crucial case study. It underscores the importance of rigorous target validation and the need to look beyond a single signaling pathway. Future research should focus on elucidating the kinase-dependent versus kinase-independent functions of STK33 and exploring the efficacy of STK33 inhibitors in combination with other targeted therapies to overcome resistance and improve patient outcomes.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STK33 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gut.bmj.com [gut.bmj.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. STK33 Kinase Activity is Non-Essential in KRAS-Dependent Cancer Cells [en-cancer.fr]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Kinase Family STK33 - WikiKinome [kinase.com]

- 11. STK33 plays an important positive role in the development of human large cell lung cancers with variable metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STK33 serine/threonine kinase 33 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Serine/Threonine Kinase (STK) 33 promotes the proliferation and metastasis of human esophageal squamous cell carcinoma via inflammation-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STK33 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 16. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Kinase inhibitor induces reversible contraception in male mice | EurekAlert! [eurekalert.org]

STK33-IN-1 and its Effect on the KRAS Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene, frequently mutated in a significant percentage of human cancers, has long been considered an "undruggable" target. This has spurred research into alternative therapeutic strategies, including the concept of synthetic lethality, which seeks to identify vulnerabilities in cancer cells that are dependent on a specific oncogene. Serine/threonine kinase 33 (STK33) emerged as a promising synthetic lethal partner of mutant KRAS based on initial RNA interference (RNAi) screens. These studies suggested that while STK33 is non-essential in normal cells, it is critical for the survival of cancer cells harboring KRAS mutations.[1][2] This technical guide provides an in-depth overview of STK33, the development of its inhibitor STK33-IN-1, and the subsequent investigations into its role in the KRAS pathway, presenting a comprehensive, albeit complex and debated, narrative.

The Initial Premise: A Synthetic Lethal Relationship

Early high-throughput RNAi screens identified STK33 as a gene whose suppression was selectively lethal to cancer cells dependent on mutant KRAS.[1] This finding was observed across various cancer cell lines of different tissue origins.[1][3] The proposed mechanism involved the regulation of mitochondrial apoptosis, where STK33, in a kinase-dependent manner, was thought to promote cell survival by regulating the activity of S6K1 and inactivating the pro-apoptotic protein BAD.[1][2] This initial promise positioned STK33 as an attractive therapeutic target for a large patient population with KRAS-driven cancers.

Pharmacological Intervention: The Advent of STK33 Inhibitors

The hypothesis of a synthetic lethal interaction between KRAS and STK33 prompted the development of small molecule inhibitors to pharmacologically validate this target. Several potent and selective STK33 inhibitors were identified through high-throughput screening and subsequent optimization efforts.

Quantitative Data on STK33 Inhibitors

The following table summarizes the in vitro potencies of key STK33 inhibitors that have been instrumental in interrogating the role of STK33 kinase activity in KRAS-dependent cancers.

| Compound | Target | IC50 (nM) | Selectivity Notes | Reference(s) |

| This compound | STK33 | 7 | 2-fold selective for Aurora B kinase (AurB) versus STK33. | [4][5] |

| ML281 | STK33 | 14 | >700-fold selective over PKA and 550-fold selective over AurB. | [5][6] |

| BRD-8899 | STK33 | low nM | A potent and selective inhibitor derived from the optimization of fasudil. | [7][8] |

| Compound 2 | STK33 | 11 | ~5-fold selective for STK33 versus both AurB and PKA. | [5] |

The Unfolding Complexity: Conflicting Evidence from Small Molecule Inhibitors

Despite the promising results from RNAi studies, subsequent investigations using potent small molecule inhibitors of STK33, including this compound, failed to replicate the selective killing of KRAS-dependent cancer cells.[3][4][5][7][9] Even at concentrations significantly exceeding their IC50 values, these inhibitors did not induce apoptosis or significantly alter the viability of KRAS-mutant cell lines.[3][5][9]

This discrepancy between genetic and pharmacological inhibition has led to several hypotheses:

-

Off-target effects of RNAi: The observed lethality in RNAi screens could be due to the knockdown of other essential genes.

-

Non-kinase function of STK33: STK33 may have a scaffolding function or other non-catalytic roles that are essential for the survival of KRAS-mutant cells, which are not disrupted by kinase inhibitors.[7]

-

Insufficient cellular potency or bioavailability of inhibitors: While potent in biochemical assays, the inhibitors might not effectively engage STK33 in a cellular context. However, studies have shown that some of these compounds are cell-permeable and can modulate downstream signaling at higher concentrations.[9]

STK33 Signaling and Regulation

Understanding the signaling network of STK33 is crucial for elucidating its biological functions.

Upstream Regulation: The HSP90 Chaperone Complex

STK33 has been identified as a client protein of the HSP90/CDC37 chaperone complex.[10][11] This complex binds to and stabilizes STK33, protecting it from proteasomal degradation.[10][11] Pharmacological inhibition of HSP90 leads to the degradation of STK33, which in turn induces apoptosis preferentially in KRAS-mutant cells.[10][11][12] This suggests that the stability of STK33 is critical and that targeting the HSP90-STK33 interaction could be an alternative therapeutic strategy.

Downstream Effectors and Pathways

The downstream signaling of STK33 is not fully elucidated and appears to be context-dependent.

-

mTORC1/S6K1 Pathway: As mentioned, initial RNAi studies implicated STK33 in the regulation of the S6K1/BAD pathway.[1][2]

-

ERK Pathway: In colorectal cancer cells, STK33 has been shown to directly phosphorylate and activate ERK2, a key component of the MAPK/ERK pathway, which is a major downstream effector of KRAS.[13]

-

c-Myc: In hepatocellular carcinoma, STK33 has been found to bind directly to the oncoprotein c-Myc, enhancing its transcriptional activity and promoting cell proliferation.[14]

-

Vimentin: STK33 can phosphorylate vimentin, an intermediate filament protein, suggesting a role in cytoskeletal dynamics.[15]

-

HIF-1α/VEGF Pathway: In hypoxic tumors, STK33 is implicated in regulating the HIF-1α/VEGF signaling pathway, contributing to tumor growth and angiogenesis.[16][17]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on STK33 and its inhibitors.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against STK33.

-

Procedure:

-

Recombinant full-length STK33 protein is incubated with a peptide substrate (e.g., a p70S6K peptide) and [γ-³²P]-ATP in a kinase buffer.[9]

-

The inhibitor of interest (e.g., this compound) is added at varying concentrations.

-

The reaction is allowed to proceed at a set temperature and time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically by scintillation counting or filter-binding assays.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

Cell Viability Assay

-

Objective: To assess the effect of STK33 inhibition or knockdown on the survival of cancer cell lines.

-

Procedure:

-

KRAS-mutant and KRAS-wild-type cancer cells are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of the STK33 inhibitor or transfected with siRNAs targeting STK33 or a non-targeting control.[9]

-

After a specified incubation period (e.g., 72 or 96 hours), cell viability is measured using a commercially available assay such as ATPlite (PerkinElmer), which measures ATP levels as an indicator of metabolically active cells, or by using assays that measure cell proliferation (e.g., MTT or resazurin reduction).[6][9]

-

Results are typically normalized to vehicle-treated or control siRNA-transfected cells.

-

Western Blot Analysis

-

Objective: To determine the levels of specific proteins and their phosphorylation status following treatment with an inhibitor or genetic manipulation.

-

Procedure:

-

Cells are treated as described in the cell viability assay.

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., STK33, KRAS, phospho-ERK, total ERK, cleaved PARP as a marker of apoptosis).[10]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Proposed synthetic lethal interaction between mutant KRAS and STK33.

Caption: Regulation of STK33 stability by the HSP90 chaperone complex.

Caption: General experimental workflow to assess the effects of STK33 inhibition.

Conclusion and Future Directions

The story of STK33 and its role in KRAS-driven cancers is a cautionary tale in drug development, highlighting the potential discrepancies between genetic and pharmacological perturbations. While the initial excitement surrounding STK33 as a synthetic lethal partner of mutant KRAS has been tempered by the lack of efficacy of its kinase inhibitors in selectively killing these cancer cells, the research has opened up new avenues of investigation.

The finding that STK33 is an HSP90 client protein suggests that targeting this interaction may be a more effective strategy than inhibiting its kinase activity alone.[10][11] Furthermore, the diverse downstream signaling pathways that STK33 is implicated in, including ERK, c-Myc, and HIF-1α, in different cancer contexts, suggest that its role is more complex than initially thought.[13][14][16]

Future research should focus on:

-

Elucidating the non-kinase functions of STK33: Understanding its potential scaffolding role could reveal new therapeutic vulnerabilities.

-

Developing biomarkers of STK33 activity: This would help to better correlate inhibitor activity with cellular responses.[5]

-

Investigating the role of STK33 in different tumor microenvironments: Its connection to hypoxia and angiogenesis warrants further exploration.[16]

-

Exploring combination therapies: Targeting STK33 or its stabilizing chaperone HSP90 in combination with other agents that target parallel survival pathways in KRAS-mutant cancers could be a promising approach.

References

- 1. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]

- 2. ashpublications.org [ashpublications.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gut.bmj.com [gut.bmj.com]

- 15. clinmedjournals.org [clinmedjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

Unveiling the Downstream Cascade: A Technical Guide to Identifying Targets of STK33-IN-1

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and key findings related to the identification of downstream targets of STK33-IN-1, a potent inhibitor of Serine/Threonine Kinase 33 (STK33). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of STK33 inhibition.

Introduction

Serine/Threonine Kinase 33 (STK33) has emerged as a protein of significant interest in cancer biology, implicated in the proliferation and survival of various cancer cell lines, particularly those with KRAS mutations. However, the precise downstream signaling pathways regulated by STK33 and the direct molecular targets of its inhibitors, such as this compound, are areas of active investigation. This guide details the experimental approaches to elucidate these pathways and presents the current understanding of the molecular consequences of STK33 inhibition.

Data Presentation: Quantitative Analysis of STK33 Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant STK33 inhibitors. This information is crucial for designing and interpreting experiments aimed at identifying downstream targets.

Table 1: In Vitro Kinase Inhibition Profile of this compound and Other Inhibitors

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |

| This compound | STK33 | 7 | 2-fold selective for Aurora B | [1] |

| ML281 | STK33 | 14 | >700-fold selective over PKA, 550-fold selective over Aurora B | [1][2] |

| BRD-8899 | STK33 | 11 | Effective kinase inhibitor of STK33 | [3] |

| Compound 1 (Amgen) | STK33 | 7 | 0.4-fold selective over Aurora B, 28-fold selective over PKA | [1] |

| Compound 2 (Fasudil analogue) | STK33 | 11 | 5-fold selective over PKA and Aurora B | [1] |

Table 2: Cellular Activity of STK33 Inhibitors

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound (and other inhibitors) | KRAS-dependent cancer cell lines | Cell Viability | Selective killing | No significant selective killing observed | [2][4] |

| STK33 Knockdown (shRNA) | Pancreatic and Colorectal cancer cells | Tumor Xenografts | Tumor vascularization | Decreased vascularization | [5] |

| STK33 Knockdown (shRNA) | Hypoxic cancer cells | Western Blot, ELISA | HIF-1α accumulation, VEGF-A secretion | Markedly reduced | [5] |

Key Downstream Signaling Pathways of STK33

Current research has identified several key signaling pathways and direct substrates that are modulated by STK33. Inhibition of STK33 with compounds like this compound is expected to impact these pathways.

-

MAPK/ERK Pathway: STK33 has been shown to directly phosphorylate and activate ERK2, suggesting a role as an upstream regulator in the Ras/Raf/MEK/ERK signaling cascade.

-

c-Myc Signaling: STK33 can directly bind to the transcription factor c-Myc and enhance its transcriptional activity, thereby promoting cell proliferation.

-

HIF-1α/VEGF Pathway: In hypoxic conditions, STK33 interacts with and regulates the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and subsequent secretion of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.

-

Cytoskeletal Dynamics: STK33 can phosphorylate the intermediate filament protein vimentin, suggesting a role in regulating the cytoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate the downstream targets of this compound.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant STK33.

Materials:

-

Recombinant active STK33 protein[6]

-

Myelin Basic Protein (MBP) as a generic substrate[6]

-

This compound (or other inhibitors)

-

[γ-³³P]ATP[6]

-

5x Reaction Buffer (40mM MOPS-NaOH pH 7.0, 1mM EDTA)[6]

-

Kinase Buffer (20mM MOPS-NaOH pH 7.0, 1mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% 2-mercaptoethanol, 1mg/ml BSA)[6]

-

2.5x Magnesium Acetate/[γ-³³P]ATP cocktail (25mM MgAc and 0.25mM ATP with added [γ-³³P]ATP)[6]

-

3% Phosphoric Acid[6]

-

P30 Filtermat[6]

-

Scintillation counter and cocktail[6]

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 5 µl of 5x reaction buffer to each well.[6]

-

Add 2.5 µl of MBP solution (3.3 mg/ml stock).[6]

-

Add 2.5 µl of diluted active STK33 (e.g., 32–405 ng per well).[6]

-

Add the desired concentration of this compound or DMSO vehicle control.

-

Add 5 µl of dH₂O.[6]

-

Initiate the reaction by adding 10 µl of the diluted [γ-³³P]ATP mixture.[6]

-

Incubate the plate for 10 minutes at 30°C.[6]

-

Stop the reaction by adding 5 µl of 3% phosphoric acid.[6]

-

Transfer a 10 µl aliquot from each well onto a P30 Filtermat.[6]

-

Wash the filtermat three times for 5 minutes each with 75mM phosphoric acid.[6]

-

Wash the filtermat once for 2 minutes with methanol.[6]

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.[6]

-

Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of this compound to STK33 within a cellular context.

Materials:

-

Adherent cells expressing STK33

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR plate or tubes

-

Thermal cycler

-

Western blot apparatus and reagents

-

Anti-STK33 antibody

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat one set of cells with the desired concentration of this compound and another set with DMSO for a specified time (e.g., 1 hour) at 37°C.[7]

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspensions into PCR tubes.[7]

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-4 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[8]

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble STK33 in each sample by Western blot using an anti-STK33 antibody.[9]

-

Quantify the band intensities and plot the percentage of soluble STK33 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Western Blot Analysis of p-ERK

This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a downstream target of STK33.

Materials:

-

Cancer cell line (e.g., colorectal cancer cell line)

-

This compound

-

Serum-free medium

-

EGF (or other stimulant to activate the MAPK pathway)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2[10][11]

-

Chemiluminescent substrate[12]

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[11]

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-4 hours.[12]

-

Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes.[12]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]

-

Determine the protein concentration of the lysates using a BCA assay.[12]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[12]

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane and detect the chemiluminescent signal.[12]

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.[10]

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[13]

c-Myc Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of c-Myc.

Materials:

-

HEK293T or other suitable cell line

-

c-Myc expression vector[14]

-

Myc-responsive luciferase reporter vector (containing firefly luciferase)[14]

-

Control Renilla luciferase vector[14]

-

Lipofectamine or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System[15]

-

Luminometer

Procedure:

-

Co-transfect cells in a 96-well plate with the c-Myc expression vector, the Myc-responsive luciferase reporter vector, and the Renilla luciferase control vector.[15]

-

After 24 hours, treat the cells with various concentrations of this compound or vehicle control.[15]

-

Incubate for an additional 24 hours.[15]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[15]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of c-Myc transcriptional activity.

VEGF Secretion Assay (ELISA)

This assay quantifies the amount of VEGF secreted by cells following treatment with this compound.

Materials:

-

Cancer cell line known to secrete VEGF (e.g., under hypoxic conditions)

-

This compound

-

Cell culture medium

-

VEGF ELISA kit

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound or vehicle control. If studying hypoxia-induced VEGF, incubate the cells in a hypoxic chamber.

-

After a specific incubation period (e.g., 24 hours), collect the cell culture supernatant.[16]

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the VEGF ELISA on the clarified supernatant according to the manufacturer's instructions.[16]

-

Measure the absorbance using a plate reader and calculate the concentration of VEGF based on a standard curve.

-

A dose-dependent decrease in secreted VEGF upon treatment with this compound would indicate an effect on this downstream pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of STK33 and the experimental workflows for target identification.

Caption: STK33 signaling pathways and points of inhibition by this compound.

Caption: Experimental workflow for identifying downstream targets of this compound.

Conclusion

The identification of downstream targets of this compound is a critical step in understanding its mechanism of action and evaluating its therapeutic potential. This technical guide provides a framework for researchers to design and execute experiments to this end. The combination of in vitro biochemical assays, cell-based functional assays, and advanced proteomics techniques will be instrumental in building a comprehensive picture of the STK33 signaling network and the consequences of its inhibition. While the role of STK33 in KRAS-dependent cancers remains an area of debate, the diverse cellular functions of STK33 suggest that its inhibition may have therapeutic applications in various disease contexts. Further research utilizing potent and selective inhibitors like this compound is essential to fully elucidate these possibilities.

References

- 1. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 9. annualreviews.org [annualreviews.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. amsbio.com [amsbio.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Hypoxia and EGF Stimulation Regulate VEGF Expression in Human Glioblastoma Multiforme (GBM) Cells by Differential Regulation of the PI3K/Rho-GTPase and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Residence of STK33: A Technical Guide to its Localization and Therapeutic Targeting

For Immediate Release

A Deep Dive into the Cellular and Subcellular Localization of Serine/Threonine Kinase 33 (STK33), the Target of STK33-IN-1, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the cellular localization of Serine/Threonine Kinase 33 (STK33), a protein kinase implicated in various cellular processes and a target for therapeutic intervention. Understanding the spatial distribution of STK33 within the cell is paramount for elucidating its function and for the development of effective targeted therapies, such as those involving the inhibitor this compound.

Executive Summary

STK33 exhibits a dynamic and tissue-specific cellular localization, being found in both the cytoplasm and the nucleus. Its expression is notably high in the testis, with lower levels detected in most other tissues. In the context of cancer, STK33 expression is frequently upregulated and its localization can vary between the cytoplasm and nucleus depending on the cancer type and specific cell line. This guide will delve into the quantitative expression data, detailed experimental protocols for localization studies, and the key signaling pathways in which STK33 participates.

Quantitative Data on STK33 Expression

The expression of STK33 is heterogeneous across different tissues and cell lines. The following tables summarize the available quantitative data on STK33 expression.

Table 1: STK33 Expression in Human Tissues

| Tissue | Expression Level | Reference |

| Testis | High | [1][2] |

| Lung Epithelia | Significant | [2] |

| Alveolar Macrophages | Significant | [2] |

| Retina (Horizontal Cells) | Significant | [2] |

| Embryonic Heart | Significant | [2] |

| Embryonic Brain | Significant | [2] |

| Embryonic Spinal Cord | Significant | [2] |

| Most other tissues | Low | [1][2] |

Table 2: STK33 Expression in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | STK33 Expression Level |

| FG | High |

| PANC-1 | High |

| SW1990 | High |

| AsPC-1 | Low |

| BxPC-3 | Low |

| Capan-2 | Low |

Table 3: STK33 Expression in Hepatocellular Carcinoma (HCC)

| Sample Type | STK33 Expression | Reference |

| Normal Liver Tissue | Low | [3] |

| Stage I HCC | 14.29% | [3] |

| Stage II HCC | 27.78% | [3] |

| Stage III HCC | 76.4% | [3] |

| Stage IV HCC | 87.27% | [3] |

| HCC Cell Lines (seven tested) | Elevated compared to normal liver | [3] |

| L02 (immortalized hepatocyte) | Weak upregulation | [3] |

Experimental Protocols for Determining Cellular Localization

Accurate determination of the subcellular localization of STK33 is crucial. The following are detailed methodologies for key experiments.

Immunofluorescence (IF) Staining

This protocol provides a general framework for the immunofluorescent staining of STK33 in cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% bovine serum albumin or 10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-STK33 antibody

-

Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.[4]

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[4]

-

Primary Antibody Incubation: Dilute the primary anti-STK33 antibody in blocking buffer and incubate with the cells overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Cell Fractionation for Nuclear and Cytoplasmic Extracts

This protocol describes a method to separate nuclear and cytoplasmic fractions from cultured cells to determine the distribution of STK33.

Materials:

-

PBS

-

Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Detergent (e.g., NP-40 or Triton X-100)

-

Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

-

Microcentrifuge

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Cytoplasmic Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

-

Detergent Addition: Add a mild detergent (e.g., 10% NP-40) to a final concentration of 0.5-1% and vortex briefly to disrupt the plasma membrane.

-

Cytoplasmic Fraction Collection: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nuclear Pellet Washing: Wash the remaining nuclear pellet with hypotonic lysis buffer.

-

Nuclear Lysis: Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Nuclear Fraction Collection: Centrifuge the nuclear lysate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Analysis: Analyze the cytoplasmic and nuclear fractions for the presence of STK33 by Western blotting.

Signaling Pathways and Logical Relationships

STK33 is involved in several key signaling pathways that regulate cell proliferation, survival, and tumorigenesis.

STK33 and c-Myc Signaling Pathway

STK33 has been shown to interact directly with the oncoprotein c-Myc, enhancing its transcriptional activity and promoting cell proliferation, particularly in hepatocellular carcinoma.[3][5]

Caption: STK33 interaction with c-Myc leading to cell proliferation.

STK33 in KRAS-Dependent Signaling

STK33 has been investigated as a potential synthetic lethal partner with mutant KRAS, although this remains a topic of debate. The proposed pathway involves the regulation of the mTORC1 downstream effector S6K1.

References

The Enigmatic Target: An In-depth Technical Guide to the Therapeutic Potential of STK33-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 33 (STK33) initially emerged as a promising therapeutic target, primarily due to its proposed synthetic lethal relationship with KRAS-mutant cancers. This discovery spurred the development of small molecule inhibitors, including STK33-IN-1, with the anticipation of a novel class of anti-cancer agents. This technical guide provides a comprehensive overview of this compound, detailing its biochemical profile, the preclinical experiments conducted to evaluate its therapeutic potential, and the broader context of STK33 as a cancer target. While initial genetic studies were promising, this paper will explore the subsequent pharmacological evidence that has cast doubt on the viability of STK33 inhibition as a standalone therapeutic strategy for KRAS-dependent tumors, while also considering its potential roles in other oncogenic pathways.

Introduction to STK33

Serine/Threonine Kinase 33 (STK33) is a member of the Calcium/Calmodulin-dependent Kinase (CAMK) family, playing a role in crucial cellular processes through the phosphorylation of serine and threonine residues on its substrate proteins.[1] Elevated expression of STK33 has been observed in a variety of cancers, including pancreatic, colorectal, and hepatocellular carcinomas, often correlating with more advanced disease stages and poorer prognoses.[2][3]

The initial excitement surrounding STK33 as a therapeutic target stemmed from RNA interference (RNAi) screens that identified STK33 as essential for the survival of cancer cells harboring KRAS mutations.[4][5][6][7] This "synthetic lethality" suggested that inhibiting STK33 could selectively eliminate cancer cells dependent on the oncogenic KRAS pathway, a target that has historically been challenging to drug directly.[4][5][6][7] These findings prompted the development of potent and selective small molecule inhibitors of STK33, including this compound, to pharmacologically validate this hypothesis.

This compound: A Potent Kinase Inhibitor

This compound (also referred to as compound 1 in some literature) was developed as a potent inhibitor of STK33's kinase activity. Biochemical assays demonstrated its ability to inhibit the enzyme at nanomolar concentrations.

Quantitative Data on STK33 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable STK33 inhibitors.

| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |

| This compound | STK33 | 7 | 2-fold selective for Aurora-B vs. STK33 | [6][8] |

| ML281 | STK33 | 14 | >700-fold selective over PKA, 550-fold over AurB | [6][9] |

| BRD-8899 | STK33 | 11 | Potent and selective | [9][10] |

| CDD-2807 | STK33 | 9.2 | Also inhibits CLK1/2/4 and RET | [9] |

| CDD-2211 | STK33 | 5 (IC50), 0.018 (Kd) | Highly potent | [9] |

| Z29077885 | STK33 | 237 (AC50) | Weaker than other known inhibitors | [11] |

Signaling Pathways Involving STK33

STK33 is implicated in several signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the key interactions and downstream effects of STK33.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]

- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2.8. Pancreatic cancer xenograft model and in vitro MRI [bio-protocol.org]

- 8. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 10. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of STK33-IN-1 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine/Threonine Kinase 33 (STK33) has emerged as a protein of interest in oncology research, with its inhibition being explored as a potential therapeutic strategy. This technical guide delves into the impact of STK33 inhibitors, with a focus on STK33-IN-1 and the novel inhibitor Z29077885, on cell cycle progression. While information on this compound's direct effect on the cell cycle is limited, recent findings on Z29077885 provide valuable insights, demonstrating a clear induction of S-phase arrest in cancer cell lines. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to STK33 and its Role in the Cell Cycle

Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family.[1] It plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of STK33 has been implicated in the development and progression of several cancers.[2] STK33 is known to be involved in signaling pathways that are critical for cell cycle control, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2]

Quantitative Data on the Effects of STK33 Inhibition

Table 1: Inhibitory Activity of STK33 Inhibitors

| Inhibitor | Target | IC50 / AC50 | Reference |

| This compound | STK33 | 7 nM | [2] |

| Z29077885 | STK33 | 0.237 µM | [3] |

Table 2: Effect of Z29077885 on Cell Cycle Distribution in Cancer Cell Lines

A study by Tran et al. (2023) demonstrated that treatment with Z29077885 leads to a significant S-phase arrest in both MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.[4]

Quantitative data from the aforementioned study, once publicly available in its entirety, will be presented here. The data is expected to show a dose-dependent increase in the percentage of cells in the S-phase, with a corresponding decrease in the G1 and G2/M phases, following treatment with Z29077885.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the effect of a STK33 inhibitor on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium

-

STK33 inhibitor (e.g., this compound, Z29077885)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the STK33 inhibitor in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is based on the methodology used to assess the impact of the STK33 inhibitor Z29077885 on the cell cycle.[4]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium

-

STK33 inhibitor (e.g., Z29077885)

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the STK33 inhibitor or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This protocol can be used to investigate the effect of STK33 inhibition on the expression levels of key cell cycle proteins.

Materials:

-

Cancer cell lines

-

STK33 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, p21, p27) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the STK33 inhibitor as described for the cell cycle analysis.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

STK33 Signaling in Cell Proliferation

Caption: STK33 signaling in cell proliferation.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis.

Logical Relationship of STK33 Inhibition and S-Phase Arrest

Caption: STK33 inhibition leading to S-phase arrest.

Conclusion

The inhibition of STK33 presents a compelling avenue for cancer therapeutic development. While direct evidence for the effect of this compound on cell cycle progression is still emerging, the discovery of Z29077885 and its demonstrated ability to induce S-phase arrest provides a strong rationale for further investigation. The protocols and visualizations provided in this guide offer a framework for researchers to explore the intricate relationship between STK33 inhibition and cell cycle control, ultimately contributing to the development of novel anti-cancer strategies.

References

Investigating STK33-IN-1 in Novel Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 33 (STK33) has emerged as a protein of significant interest in oncology research. As a member of the calcium/calmodulin-dependent kinase (CAMK) family, STK33 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its role in cancer has been a subject of intense investigation, with studies suggesting its involvement in the proliferation and survival of certain cancer cells.[1][3][4] Notably, initial research pointed towards a "synthetic lethal" relationship between STK33 and KRAS mutations, positioning STK33 as a potential therapeutic target for KRAS-dependent cancers.[1][5][6] However, this hypothesis has been met with conflicting evidence, sparking a debate within the scientific community.[6][7]

This technical guide provides an in-depth overview of the investigation of STK33-IN-1, a potent inhibitor of STK33, in novel cancer models. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core concepts, experimental methodologies, and data interpretation related to STK33 inhibition.

The Role of STK33 in Cancer Biology

STK33 is overexpressed in a variety of cancers, including pancreatic, colorectal, lung, and hepatocellular carcinoma, where its elevated expression often correlates with poor prognosis.[3][8][9][10] The kinase is implicated in several key signaling pathways that drive tumorigenesis and metastasis.

One of the key proposed mechanisms involves the HIF-1α/STK33 signaling pathway , particularly in the hypoxic tumor microenvironment of cancers like pancreatic ductal adenocarcinoma (PDAC).[8] Hypoxia induces the expression of STK33 through the transcription factor HIF-1α, which in turn promotes cancer cell proliferation, migration, and invasion.[8] Furthermore, STK33 has been identified as a client protein of Heat Shock Protein 90 (HSP90), which stabilizes STK33 and supports its role in regulating HIF-1α accumulation and subsequent VEGF secretion, a critical step in tumor angiogenesis.[9]

Another significant pathway involves the interaction of STK33 with the oncoprotein c-Myc . Studies in hepatocellular carcinoma (HCC) have demonstrated that STK33 can directly bind to c-Myc, enhancing its transcriptional activity and thereby promoting cancer cell proliferation.[3][4][11]

The initial excitement surrounding STK33 as a target for KRAS-mutant cancers stemmed from RNAi screening experiments that suggested STK33 was essential for the survival of KRAS-dependent cancer cells.[5][6][12] The proposed mechanism involved STK33's role in signaling pathways downstream of KRAS. However, subsequent studies using small molecule inhibitors, including this compound and others like BRD-8899 and ML281, have failed to consistently demonstrate selective lethality in KRAS-dependent cell lines.[5][6][7][13] This discrepancy highlights the complexity of STK33 signaling and the need for further investigation into its kinase-dependent and -independent functions.

This compound and Other Small Molecule Inhibitors

This compound is a potent inhibitor of STK33 with a reported IC50 of 7 nM.[14] It belongs to a class of quinoxalinone-based inhibitors developed to probe the therapeutic potential of targeting STK33.[5] While potent, this compound has shown some off-target effects, notably being 2-fold selective for Aurora B kinase over STK33.[5][14] This lack of absolute specificity is an important consideration when interpreting experimental results.

Several other STK33 inhibitors have been developed and characterized, each with its own potency and selectivity profile.

| Inhibitor | IC50 (nM) for STK33 | Key Findings |

| This compound | 7 | Potent inhibitor, but did not show selective killing of KRAS-dependent cancer cells.[5][14] |

| BRD-8899 | 11 | Potent and selective inhibitor that also failed to demonstrate KRAS-dependent lethality.[13] |

| ML281 | Low nanomolar | A chemical probe that did not affect the viability of KRAS-dependent cancer cells.[6] |

| CDD-2807 | 9.2 | Potent inhibitor that crosses the blood-testis barrier, with potential applications in male contraception.[2][15] |

Experimental Protocols

Cell Viability Assays

Objective: To assess the effect of this compound on the proliferation and survival of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., KRAS-mutant and KRAS-wild-type) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells per well).[7]

-

Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours or periodically for up to 5 days).[7][13]

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as ATPlite or CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7][13]

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. The results are typically expressed as a percentage of the vehicle-treated control.

Western Blotting

Objective: To determine the expression levels of STK33 and downstream signaling proteins following treatment with this compound or genetic manipulation (e.g., siRNA knockdown).

Methodology:

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.[16]

-

Sample Preparation: An equal amount of protein for each sample is mixed with SDS-PAGE sample buffer and boiled for 5-10 minutes.[16][17]

-

SDS-PAGE: The protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[16][18]

-

Blocking: The membrane is blocked with a solution containing 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-STK33, anti-phospho-RPS6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17][19]

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibody.[17]

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[18][19]

-

Washing: The membrane is washed again with TBST to remove unbound secondary antibody.[17]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by exposing the membrane to X-ray film or using a digital imaging system.[16][18]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (administered via an appropriate route, e.g., intraperitoneal injection), while the control group receives a vehicle.

-

Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Animal weight and overall health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

STK33 Signaling Pathways

Caption: Overview of key STK33 signaling pathways in cancer.

Experimental Workflow for Evaluating this compound